molecular formula C15H12N3P B3050498 Tris(2-pyridyl)phosphine CAS No. 26437-48-9

Tris(2-pyridyl)phosphine

Cat. No.: B3050498
CAS No.: 26437-48-9
M. Wt: 265.25 g/mol
InChI Key: LDSMXGPRCFQXSK-UHFFFAOYSA-N
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Description

Tris(2-pyridyl)phosphine (Py3P) is a tridentate ligand featuring a central phosphorus atom bonded to three 2-pyridyl groups. Its structure is characterized by a pyramidal geometry at the phosphorus center, with the pyridyl rings adopting gauche orientations relative to the P–N bonds . Py3P exhibits conformational rigidity in solution, typically existing as a single dominant conformer due to steric and electronic constraints . This ligand is widely used in coordination chemistry, forming stable complexes with transition metals (e.g., Cu, Ni, Co) and main-group elements (e.g., As, Sb), enabling applications in catalysis, luminescent materials, and single-molecule magnets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-pyridyl)phosphine can be synthesized through various methods. One common approach involves the reaction of 2-pyridylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires careful control of temperature and stoichiometry to ensure high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organophosphorus chemistry apply. Industrial synthesis would likely involve scalable reactions with optimized conditions for yield and purity, utilizing automated systems for reagent addition and product isolation .

Chemical Reactions Analysis

Types of Reactions: Tris(2-pyridyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structural Characteristics

Tris(2-pyridyl)phosphine features a tripodal structure where three pyridyl groups are symmetrically arranged around a central phosphorus atom. This configuration allows for multiple coordination modes, including:

  • Monodentate
  • Bidentate
  • Bridging
  • Pincer-type coordination

The ability to adopt various geometries enhances its utility in forming stable complexes with transition metals and main group elements.

2.1. Complex Formation with Transition Metals

This compound forms stable complexes with transition metals, which have been extensively studied for their electronic properties and reactivity. For example, the synthesis of cationic complexes with arsenic and antimony has been reported, demonstrating the ligand's ability to stabilize high oxidation states ( ).

Table 1: Summary of Transition Metal Complexes with Py3P

MetalComplex TypeNotable Properties
Arsenic[P(Pyr)3As][OTf]3C3v symmetric cage structure
Antimony[P(Pyr)3SbF][OTf]2Exhibits nucleophilic behavior
Copper[Cu(Py3P)2]2+Forms bis-scorpionate complexes
Manganese[Mn(Py3P)2][Mn(hfac)3]2-Characterized by X-ray diffraction

Catalytic Applications

This compound has shown significant promise as a catalyst in various chemical reactions:

  • Electrocatalysis : A Ru(II) complex supported by Py3P has been identified as an excellent electrocatalyst for water oxidation, outperforming traditional Ru catalysts ( ).
  • Organic Synthesis : It serves as a catalyst in cross-coupling reactions and other organic transformations due to its ability to stabilize reactive intermediates.

3.1. Case Study: Water Oxidation

In a notable study, the Ru(II) complex Ru(N,N',N''-Py3P)(bpy)(OH2)2 was synthesized and tested for its catalytic activity in water oxidation reactions. The complex demonstrated high turnover numbers and stability under reaction conditions ( ).

Material Science Applications

This compound and its metal complexes have been explored for their luminescent properties, particularly in the development of materials for organic light-emitting diodes (OLEDs). The incorporation of Py3P into metal-organic frameworks (MOFs) has been investigated for gas storage and separation applications.

Table 2: Luminescent Properties of Py3P Complexes

Complex TypeEmission ColorQuantum Yield
Cu(I)-ThiocyanateYellow to RedHigh
Ru(II)-ScorpionateBlueModerate

Mechanism of Action

The mechanism by which tris(2-pyridyl)phosphine exerts its effects involves its ability to coordinate with metal ions through its phosphorus and nitrogen donor sites. This coordination can stabilize metal ions in various oxidation states, facilitating catalytic reactions. The specific pathways and molecular targets depend on the metal ion and the reaction conditions .

Comparison with Similar Compounds

Structural and Conformational Differences

Py3P derivatives and related tris-heteroaryl phosphines exhibit distinct structural features and conformational flexibility:

Compound Substituents Conformers Key Structural Features
Py3P 2-Pyridyl 1 (solution) Pyramidal P center; gauche pyridyl orientation; rigid due to steric hindrance
Py3P=O (Oxide) 2-Pyridyl + P=O 11 Reduced conformational diversity vs. Py3P; antiperiplanar ethylene bridges increase energy
Py3P=S (Sulfide) 2-Pyridyl + P=S 11 Similar to oxide but with higher dipole moment; gauche pyridyl and ethylene bridge motifs
Py3P=Se (Selenide) 2-Pyridyl + P=Se 12 Largest dipole moment among chalcogenides; selenium increases polarizability
Tris(2-thienyl)phosphine 2-Thienyl Multiple Thienyl groups introduce π-acidity; flexible coordination modes due to sulfur’s lone pairs
Triphenylphosphine (PPh₃) Phenyl 1 Monodentate ligand; weaker field strength vs. Py3P; limited conformational flexibility

Notes:

  • Py3P chalcogenides (O, S, Se) exhibit fewer conformers than ethylene-bridged analogs (e.g., Tris[2-(4-pyridyl)ethyl]phosphine) due to steric constraints .
  • The P=O group in Py3P=O increases polarity (µ = 5.2–6.1 D) compared to Py3P (µ = 3.8 D), enhancing solubility in polar solvents .

Electronic and Solvent Effects

  • Dipole Moments : Py3P=Se has the highest dipole moment (~6.5 D) due to selenium’s polarizability, followed by Py3P=S (5.8 D) and Py3P=O (5.5 D) .
  • Solvent Interactions: In chloroform, Py3P derivatives form hydrogen bonds between pyridyl N atoms and solvent H atoms, increasing apparent polarity. This effect is less pronounced in non-polar solvents like CCl₄ .

Key Findings :

  • Py3P forms stable bis-scorpionate complexes with Cu(II) and Ni(II), whereas Py3P=O favors mono-scorpionate coordination due to steric bulk from the P=O group .
  • Py3P=Se complexes exhibit enhanced luminescence in Au(I) and Cu(I) polymers, making them suitable for OLEDs and sensors .

Biological Activity

Tris(2-pyridyl)phosphine (TPP), a tripodal phosphine ligand, has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into the biological activity of TPP, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TPP is characterized by its tripodal structure, which allows it to coordinate with metal ions and other molecules effectively. Its chemical formula is C15H12N3P\text{C}_{15}\text{H}_{12}\text{N}_3\text{P}, and it features three 2-pyridyl groups attached to a phosphorus atom. This configuration not only enhances its solubility but also facilitates diverse coordination chemistry.

Biological Activity Overview

  • Enzyme Inhibition : TPP has been shown to interact with various enzymes, notably through non-enzymatic reactions that can lead to the inactivation of crucial biological cofactors like NAD(P)+. Research indicates that TPP can form covalent adducts with NAD+, affecting its functionality and potentially inhibiting enzyme activity .
  • Antioxidant Properties : The reducing capabilities of TPP make it a potential candidate for antioxidant applications. It has been observed to participate in redox reactions that may protect cells from oxidative stress .
  • Metal Ion Coordination : TPP's ability to form stable complexes with metal ions enhances its biological relevance, particularly in the context of metalloproteins and metalloenzymes. This property is crucial for understanding its role in biological systems where metal ions are essential .

Case Study 1: Interaction with NAD(P)+

A study explored the interaction between TPP and NAD(P)+, revealing that TPP can significantly impact the activity of enzymes reliant on these cofactors. The reaction between TPP and NAD+ was characterized using NMR spectroscopy, demonstrating the formation of a reversible covalent adduct. This reaction was rapid and occurred at physiological pH, suggesting potential implications for metabolic processes .

Case Study 2: Antioxidant Activity

Research has highlighted the antioxidant properties of TPP, where it was shown to reduce oxidative stress in cellular models. In vitro assays indicated that TPP could scavenge free radicals effectively, making it a candidate for therapeutic applications in diseases associated with oxidative damage .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionForms covalent adducts with NAD+
Antioxidant PropertiesScavenges free radicals in cellular models
Metal Ion CoordinationForms stable complexes with various metal ions

Q & A

Basic Research Questions

Q. What are the established synthetic methods for Tris(2-pyridyl)phosphine, and how do reaction conditions influence yield?

this compound is synthesized via direct reaction of red phosphorus with 2-bromopyridine under inert conditions. Key parameters include temperature (typically 150–200°C), reaction time (12–24 hours), and stoichiometric ratios. A one-pot organometallics-free method using elemental phosphorus and 2-bromopyridine in a polar aprotic solvent (e.g., DMF) achieves yields >80% . Side reactions, such as oxidation to the phosphine oxide, can occur if moisture or oxygen is present. Purification via recrystallization or column chromatography is recommended.

Q. How does this compound coordinate with transition metals, and what analytical techniques confirm its binding modes?

The ligand exhibits versatile coordination, acting as a monodentate (P-donor) or tridentate (P,N,N,N-donor) ligand. For example, in Rh(I) complexes, it forms P,N-chelate structures. Characterization methods include:

  • X-ray crystallography : Resolves bond lengths (e.g., P–Rh ≈ 2.3 Å) and angles .
  • IR spectroscopy : P–M stretching vibrations (450–550 cm⁻¹) .
  • NMR : <sup>31</sup>P NMR shifts (δ ≈ -5 to +10 ppm) indicate metal coordination .

Q. What are the critical safety protocols for handling this compound in the laboratory?

Safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats (skin/eye irritation risks) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Air-sensitive; store under inert gas (N₂/Ar) in sealed containers .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid water to prevent toxic fumes .

Advanced Research Questions

Q. How can this compound be optimized as a ligand in catalytic hydroformylation reactions?

In Rh-catalyzed hydroformylation of alkenes, ligand-to-metal ratios (1:1 to 2:1) and CO/H₂ pressures (10–30 bar) critically influence selectivity. For example:

  • n/iso Aldehyde Ratio : Excess ligand (e.g., 3:1 P:Rh) improves linear aldehyde selectivity (up to 85%) .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance reaction rates vs. polar aprotic solvents.
  • Additives : Co-ligands like P(OPh)₃ suppress isomerization side reactions .

Q. What computational approaches predict the electronic properties of this compound-metal complexes?

Density Functional Theory (DFT) with solvation models (e.g., C-PCM) calculates:

  • Donor Strength : Basicity (pKₐ) and frontier orbitals (HOMO/LUMO gaps) .
  • Reactivity : Charge distribution on the P atom (Mulliken charges ≈ -0.3 to -0.5 e⁻) .
  • Solvent Interactions : Dielectric constants of solvents (e.g., CH₂Cl₂ vs. THF) alter metal-ligand bond strengths .

Q. How do researchers address contradictions in reported catalytic activities of this compound complexes?

Discrepancies often arise from:

  • Impurities : Phosphine oxide byproducts (from incomplete synthesis) reduce catalytic efficiency. Verify purity via elemental analysis and <sup>31</sup>P NMR .
  • Experimental Conditions : Variations in temperature, pressure, or solvent purity. Standardize protocols using controlled gas atmospheres and degassed solvents .
  • Metal Oxidation States : Rh(I) vs. Rh(III) complexes exhibit divergent activities. Use cyclic voltammetry to confirm redox states .

Properties

IUPAC Name

tripyridin-2-ylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSMXGPRCFQXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453969
Record name Pyridine, 2,2',2''-phosphinidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26437-48-9
Record name Pyridine, 2,2',2''-phosphinidynetris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-Phosphinetriyltripyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tris(2-pyridyl)phosphine
Tris(2-pyridyl)phosphine
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Tris(2-pyridyl)phosphine
Tris(2-pyridyl)phosphine
Tris(2-pyridyl)phosphine

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